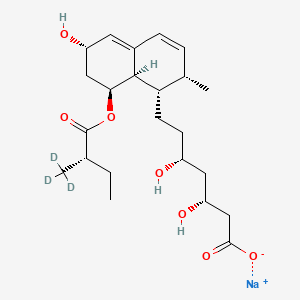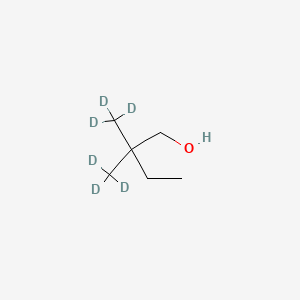
2,2-Dimethyl-2-butanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2-butanol-d6 is a deuterated derivative of 2,2-Dimethyl-2-butanol. It is a chemical compound with the molecular formula C6H9D6O and a molecular weight of 109.22 g/mol . This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the parent compound, 2,2-Dimethyl-2-butanol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2-butanol-d6 typically involves the deuteration of 2,2-Dimethyl-2-butanol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (D2O) as a deuterium source is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2-butanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,2-Dimethyl-2-butanone-d6, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding alkane, 2,2-Dimethylbutane-d6, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2,2-Dimethyl-2-butanone-d6
Reduction: 2,2-Dimethylbutane-d6
Substitution: 2,2-Dimethyl-2-bromobutane-d6, 2,2-Dimethyl-2-chlorobutane-d6
Applications De Recherche Scientifique
2,2-Dimethyl-2-butanol-d6 is widely used in scientific research due to its deuterium content. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and reference compound.
Isotope Labeling Studies: The compound is used in metabolic and pharmacokinetic studies to trace the pathways and transformations of molecules in biological systems.
Chemical Synthesis: It serves as a building block in the synthesis of other deuterated compounds, which are used in various research fields, including drug development and material science.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2-butanol-d6 is primarily related to its role as a deuterated compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotope effect is utilized in various research applications to study reaction mechanisms and molecular interactions .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-2-butanol-d6 can be compared with other deuterated alcohols, such as:
2,2-Dimethyl-1-butanol-d6: Similar structure but with the hydroxyl group at a different position.
2,2-Dimethyl-3-butanol-d6: Another positional isomer with the hydroxyl group at the third carbon.
2,2-Dimethyl-4-butanol-d6: A less common isomer with the hydroxyl group at the fourth carbon.
The uniqueness of this compound lies in its specific structure and the position of the deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies .
Propriétés
IUPAC Name |
2,2-bis(trideuteriomethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVWAKMXZNZIL-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(CO)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662094 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-74-3 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
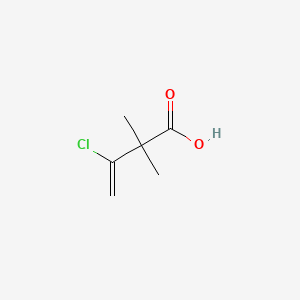
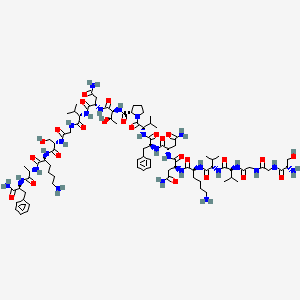
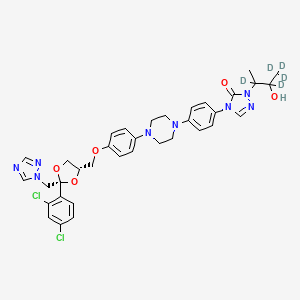
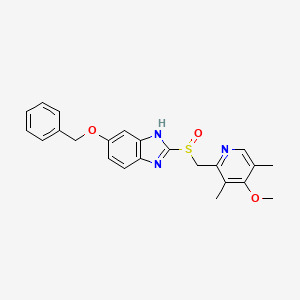
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
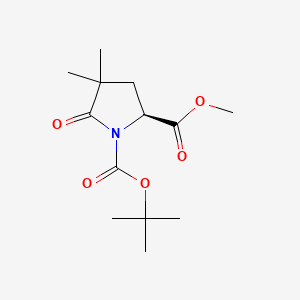
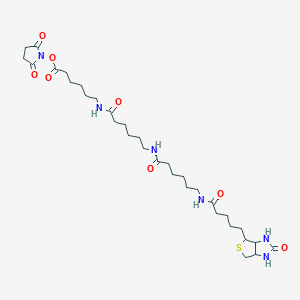
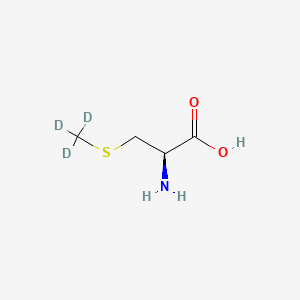
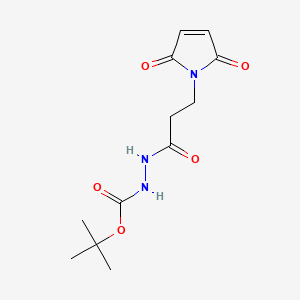
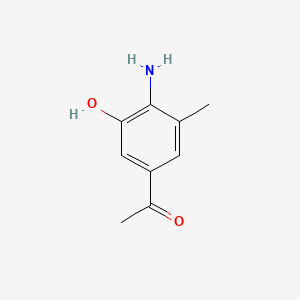
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
